Pyrimidin-4-ylboronic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrimidin-4-ylboronic acid can be synthesized through several methods:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom on a pyrimidine ring with a metal (such as lithium or magnesium), followed by borylation using a boron reagent.
Directed Ortho-Metalation (DoM) and Borylation: This approach uses a metalation step to introduce a metal atom ortho to a directing group on the pyrimidine ring, followed by borylation.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyrimidines with boron reagents such as tetraalkoxydiborane or dialkoxyhydroborane, catalyzed by palladium.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method uses iridium or rhodium catalysts to activate C-H or C-F bonds on the pyrimidine ring, followed by borylation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.
Chemical Reactions Analysis
Types of Reactions
Pyrimidin-4-ylboronic acid undergoes various chemical reactions, including:
Suzuki Cross-Coupling Reactions: This is the most common reaction, where this compound reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: This compound can undergo oxidation to form this compound derivatives or reduction to form pyrimidin-4-ylborane.
Substitution Reactions: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki cross-coupling reactions.
Halides: React with this compound in cross-coupling reactions.
Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.
Major Products Formed
Biaryl Compounds: Formed in Suzuki cross-coupling reactions.
This compound Derivatives: Formed in oxidation reactions.
Pyrimidin-4-ylborane: Formed in reduction reactions.
Scientific Research Applications
Pyrimidin-4-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrimidin-4-ylboronic acid primarily involves its role as a boronic acid derivative in chemical reactions. In Suzuki cross-coupling reactions, it acts as a nucleophile, transferring its boron atom to a palladium catalyst, which then facilitates the formation of a carbon-carbon bond with an electrophilic halide . This mechanism is crucial for the synthesis of biaryl compounds and other complex organic molecules.
Comparison with Similar Compounds
Pyrimidin-4-ylboronic acid can be compared with other boronic acids, such as:
Phenylboronic Acid: Commonly used in Suzuki cross-coupling reactions but lacks the heterocyclic structure of this compound.
Pyridinylboronic Acid: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.
Furanylboronic Acid: Contains a furan ring and is used in similar cross-coupling reactions.
Uniqueness
This compound is unique due to its pyrimidine ring structure, which imparts specific electronic and steric properties that can influence its reactivity and selectivity in chemical reactions . This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Properties
IUPAC Name |
pyrimidin-4-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BN2O2/c8-5(9)4-1-2-6-3-7-4/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEFFTJDRKXKAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=NC=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673551 | |
Record name | Pyrimidin-4-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852362-24-4 | |
Record name | B-4-Pyrimidinylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852362-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidin-4-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrimidine-4-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.